molecular formula C9H16O3 B12771781 2-Isopropyl-5-oxohexanoic acid, (2S)- CAS No. 16825-90-4

2-Isopropyl-5-oxohexanoic acid, (2S)-

Cat. No.: B12771781
CAS No.: 16825-90-4
M. Wt: 172.22 g/mol
InChI Key: GBNBHMJSMSODSZ-QMMMGPOBSA-N
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Description

2-Isopropyl-5-oxohexanoic acid, (2S)-, is an organic compound with the molecular formula C₉H₁₆O₃. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the ozonolysis of (+)-solanone, which yields the desired acid . The reaction conditions typically include the use of ozone as the oxidizing agent, followed by reductive workup to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound can be isolated from natural sources such as Turkish tobacco leaves . The extraction process involves the use of organic solvents to separate the compound from the plant material, followed by purification steps such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Isopropyl-5-oxohexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to bioactive compounds.

    Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-oxohexanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-5-oxohexanoic acid is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its applications in various fields, including its role as a precursor to bioactive compounds, further highlight its distinctiveness.

Properties

CAS No.

16825-90-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-5-oxo-2-propan-2-ylhexanoic acid

InChI

InChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12)/t8-/m0/s1

InChI Key

GBNBHMJSMSODSZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H](CCC(=O)C)C(=O)O

Canonical SMILES

CC(C)C(CCC(=O)C)C(=O)O

Origin of Product

United States

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